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Compound of Interest

Compound Name: Reproterol

Cat. No.: B133377

This guide provides a comprehensive overview of the chemical structure and stereochemical
properties of reproterol, a short-acting 2-adrenoreceptor agonist used in the management of
asthma.[1][2] The content is tailored for researchers, scientists, and drug development
professionals, offering detailed information on its structural features, stereoisomers, and the
analytical methodologies pertinent to their characterization.

Chemical Identity and Physicochemical Properties

Reproterol is a synthetic compound that combines a phenylethanolamine moiety, responsible
for its 32-adrenergic activity, with a theophylline derivative.[3][4] This unique structure
contributes to its pharmacological profile as a bronchodilator.[5][6]

The fundamental physicochemical properties of reproterol are summarized in the table below.
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Identifier Value Reference

(RS)-7-(3-{[2-(3,5-
dihydroxyphenyl)-2-

IUPAC Name hydroxyethyllamino}propyl)-1,3  [1]
-dimethyl-3,7-dihydro-1H-

purine-2,6-dione

CAS Number 54063-54-6 (Racemate) [11[7]
13055-82-8 (Hydrochloride

[3][8]
Salt)
Molecular Formula C18H23N505 [1107]
Molecular Weight 389.41 g/mol [1][7]
Monoisotopic Mass 389.1700 g/mol N/A

Molecular Structure

The molecular structure of reproterol consists of two main components:

» A 3,5-dihydroxyphenyl group attached to a hydroxyethylamine side chain. This part of the
molecule is crucial for its interaction with the 32-adrenergic receptor.

» Atheophylline moiety (1,3-dimethylxanthine) linked to the ethylamine nitrogen via a propyl
chain.

The diagram below illustrates the two-dimensional chemical structure of reproterol.
Caption: 2D chemical structure of reproterol.

Stereochemistry

The stereochemistry of a drug is a critical attribute that influences its pharmacological and
toxicological properties.

3.1. Chiral Center and Enantiomers Reproterol possesses one chiral center at the carbon
atom of the hydroxyethylamine side chain, which is bonded to the hydroxyl group and the 3,5-
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dihydroxyphenyl ring.[1] This chirality results in the existence of two enantiomers: (R)-
reproterol and (S)-reproterol.[1][9]

Commercially available reproterol is formulated as a racemate, which is a 1:1 mixture of the
(R)- and (S)-enantiomers.[1][9]

Stereoisomer CAS Number
(R)-Reproterol 210710-33-1
(S)-Reproterol 210710-34-2

3.2. Pharmacological Significance of Stereoisomers For many chiral drugs, particularly 32-
agonists, the pharmacological activity resides predominantly in one of the enantiomers. The
(R)-enantiomer of most [3-agonists is typically the eutomer (the pharmacologically more active
isomer), while the (S)-enantiomer is often considered the distomer, exhibiting significantly less
activity or contributing to side effects. While specific studies on the differential activity of
reproterol enantiomers are not detailed in the provided search results, this general principle in
the drug class is well-established.[10][11]

Experimental Protocols for Structural and
Stereochemical Elucidation

The definitive determination of reproterol's chemical structure and absolute stereochemistry
relies on a combination of modern analytical techniques.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a cornerstone
technique for elucidating the molecular structure of organic compounds.[12]

e H NMR: This technique provides information about the number of different types of protons,
their chemical environment, and their proximity to other protons. For reproterol, *H NMR
would be used to confirm the presence of aromatic protons on the dihydroxyphenyl ring, the
methyl protons on the theophylline core, and the aliphatic protons of the propyl linker and
ethylamine chain.
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e 13C NMR: This method identifies the different carbon environments within the molecule,
confirming the carbon skeleton.

e 2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments are used to
establish the connectivity between protons and carbons, allowing for the unambiguous
assignment of all atoms in the molecular structure.[13] For instance, an HMBC experiment
would confirm the linkage between the propyl chain and the N7 position of the theophylline
ring.

4.2. X-Ray Crystallography X-ray crystallography is the gold standard for determining the three-
dimensional atomic and molecular structure of a crystalline compound.[14][15]

o Methodology: The technique involves crystallizing the compound of interest (e.g., reproterol
hydrochloride) and then bombarding the crystal with X-rays. The resulting diffraction pattern
is measured and analyzed to produce a three-dimensional electron density map of the
molecule.[14] From this map, the precise positions of each atom can be determined,
providing definitive information on bond lengths, bond angles, and the absolute configuration
of the chiral center (if a suitable crystal is obtained).

o Application to Reproterol: Single-crystal X-ray diffraction of one of the pure enantiomers
would definitively establish its (R) or (S) configuration. Powder X-ray diffraction (PXRD) can
be used to characterize the crystalline form of the bulk drug substance and identify different
polymorphs.[16][17]

4.3. Chiral Separation and Analysis To study the individual enantiomers, they must first be
separated from the racemic mixture.

o Methodology: High-Performance Liquid Chromatography (HPLC) using a chiral stationary
phase (CSP) is the most common method for the analytical and preparative separation of
enantiomers. The CSP interacts differently with each enantiomer, leading to different
retention times and allowing for their separation and quantification.

o Workflow: The general workflow for stereochemical analysis involves synthesizing the
racemate, developing a chiral separation method to resolve the enantiomers, and then
characterizing the individual enantiomers to determine their absolute configuration and
pharmacological activity.
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The flowchart below outlines a typical experimental workflow for the stereochemical analysis of
a chiral pharmaceutical agent like reproterol.
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Caption: Workflow for stereochemical analysis of reproterol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Stereochemistry of Reproterol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133377#chemical-structure-and-stereochemistry-of-
reproterol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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